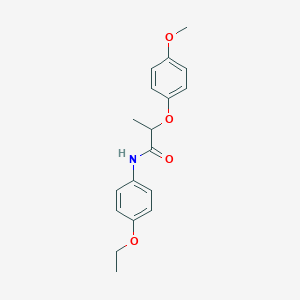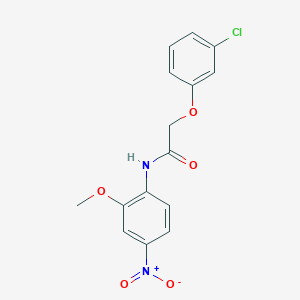![molecular formula C17H18N2O3 B4899717 3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MMPEB, and it is a benzamide derivative that has been synthesized through a specific method. The purpose of
Wirkmechanismus
The mechanism of action of MMPEB involves its binding to the sigma-2 receptor. This binding results in the induction of cell death in cancer cells. MMPEB has also been shown to inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death process. The exact mechanism of MMPEB's action is still being studied, but it is believed to involve the modulation of various signaling pathways in cancer cells.
Biochemical and Physiological Effects:
MMPEB has been shown to have various biochemical and physiological effects. In addition to its potential anti-cancer properties, MMPEB has been shown to have anti-inflammatory properties. MMPEB has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMPEB for lab experiments is its high affinity for the sigma-2 receptor. This makes it a potential candidate for cancer diagnosis and treatment. However, MMPEB's synthesis method is a multi-step process that requires specific reagents and conditions, making it difficult to produce in large quantities. Additionally, MMPEB's mechanism of action is still being studied, and its potential side effects are not yet fully understood.
Zukünftige Richtungen
There are many future directions for the study of MMPEB. One potential direction is the development of MMPEB-based imaging agents for cancer diagnosis. Another potential direction is the development of MMPEB-based drugs for cancer treatment. Additionally, further studies are needed to fully understand MMPEB's mechanism of action and potential side effects.
Conclusion:
In conclusion, MMPEB is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MMPEB's synthesis method is a multi-step process that requires specific reagents and conditions. MMPEB has been extensively studied for its potential scientific research applications, including its use as a ligand for the sigma-2 receptor. MMPEB's mechanism of action involves its binding to the sigma-2 receptor, resulting in the induction of cell death in cancer cells. MMPEB has various biochemical and physiological effects, including anti-inflammatory and anxiolytic properties. MMPEB has advantages and limitations for lab experiments, and there are many future directions for its study.
Synthesemethoden
MMPEB is a synthetic compound that has been prepared through a specific method. The synthesis of MMPEB involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate product is then reacted with N-(4-methylphenyl) ethylenediamine to form MMPEB. The synthesis method of MMPEB is a multi-step process that requires specific reagents and conditions.
Wissenschaftliche Forschungsanwendungen
MMPEB has been extensively studied for its potential scientific research applications. One of the main applications of MMPEB is its use as a ligand for the sigma-2 receptor. The sigma-2 receptor is a protein that is overexpressed in various types of cancer cells, including breast, lung, and prostate cancer. MMPEB has been shown to have a high affinity for the sigma-2 receptor, making it a potential candidate for cancer diagnosis and treatment.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-16(20)11-18-17(21)13-4-3-5-15(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFKLQGOMZGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)

![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)


![2-(3-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4899733.png)

![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
